molecular formula C4H11NO2 B1597018 Trimethylammonium formiate CAS No. 58828-90-3

Trimethylammonium formiate

Cat. No.: B1597018
CAS No.: 58828-90-3
M. Wt: 105.14 g/mol
InChI Key: UPVCRZBVVOXMDA-UHFFFAOYSA-N
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Description

Trimethylammonium formiate is a chemical compound formed by the combination of formic acid and N,N-dimethylmethanamine in a 1:1 molar ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid, compd. with N,N-dimethylmethanamine (1:1) typically involves the direct reaction of formic acid with N,N-dimethylmethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

HCOOH+(CH3)2NHHCOOH(CH3)2NH\text{HCOOH} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{HCOOH} \cdot \text{(CH}_3\text{)}_2\text{NH} HCOOH+(CH3​)2​NH→HCOOH⋅(CH3​)2​NH

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium formiate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one of its components is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbon dioxide and water, while reduction may produce methanol and other simpler compounds.

Scientific Research Applications

Trimethylammonium formiate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which formic acid, compd. with N,N-dimethylmethanamine (1:1) exerts its effects involves interactions with molecular targets and pathways. The compound can act as a donor or acceptor of protons, facilitating various chemical reactions. Its interactions with enzymes and other biomolecules can lead to changes in biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Formic acid, compd. with N-methylmethanamine (1:1)
  • Formic acid, compd. with dimethylamine (1:1)
  • Trimethylammonium formate

Uniqueness

Trimethylammonium formiate is unique due to its specific combination of formic acid and N,N-dimethylmethanamine, which imparts distinct chemical and physical properties. Its applications and reactivity may differ from similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

N,N-dimethylmethanamine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.CH2O2/c1-4(2)3;2-1-3/h1-3H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVCRZBVVOXMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069290
Record name Formic acid, compd. with N,N-dimethylmethanamine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58828-90-3
Record name Trimethylammonium formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58828-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic acid, compd. with N,N-dimethylmethanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058828903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC152101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formic acid, compd. with N,N-dimethylmethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, compd. with N,N-dimethylmethanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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